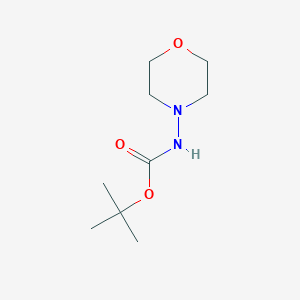

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TRULIは、Lats-IN-1としても知られており、Lats1およびLats2キナーゼの強力なATP競合阻害剤です。これらのキナーゼは、細胞増殖とアポトーシスの調節において重要な役割を果たすHippoシグナル伝達経路におけるコア酵素です。TRULIは、強力なYap核移行を誘導し、Yapリン酸化を阻害することが示されており、さまざまな組織における細胞増殖の増加につながります .

準備方法

合成経路と反応条件

TRULIの合成は、コア構造の調製から始まるいくつかの段階を含みます。重要なステップには以下が含まれます。

コア構造の形成: TRULIのコア構造は、芳香族アミンとチオフェン誘導体を含む一連の縮合反応によって合成されます。

官能基化: コア構造はその後、Lats1およびLats2キナーゼに対する阻害活性を高めるためにさまざまな置換基で官能基化されます。

精製: 最終生成物は、99.98%の純度を達成するために、高速液体クロマトグラフィー(HPLC)を使用して精製されます.

工業生産方法

TRULIの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バッチ合成: 大規模なバッチ合成は、工業用反応器で行われ、品質と収率の一貫性を確保します。

精製と品質管理: 生成物は、工業規模のHPLCを使用して精製され、高純度と一貫性を確保するために厳格な品質管理を実施されます.

化学反応の分析

反応の種類

TRULIは、以下を含むさまざまな化学反応を受けます。

酸化: TRULIは、スルホキシドおよびスルホンを形成するために酸化することができます。

還元: 還元反応は、TRULIを対応するチオール誘導体に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化ホウ素ナトリウムおよび水素化リチウムアルミニウムなどの還元剤が使用されます。

主要製品

科学研究への応用

TRULIは、以下を含む幅広い科学研究への応用があります。

化学: TRULIは、Hippoシグナル伝達経路とその細胞増殖とアポトーシスにおける役割を研究するためのツール化合物として使用されます。

生物学: TRULIは、さまざまな細胞株および組織で細胞増殖を誘導するために使用され、細胞の成長と再生を研究するための貴重なツールとなります。

医学: TRULIは、再生医療、特に内耳の感覚受容体と心筋細胞の再生を促進することに潜在的な治療上の用途があります。

科学的研究の応用

TRULI has a wide range of scientific research applications, including:

Chemistry: TRULI is used as a tool compound to study the Hippo signaling pathway and its role in cell proliferation and apoptosis.

Biology: TRULI is used to induce cell proliferation in various cell lines and tissues, making it valuable for studying cell growth and regeneration.

Medicine: TRULI has potential therapeutic applications in regenerative medicine, particularly in promoting the regeneration of sensory receptors in the inner ear and cardiomyocytes.

Industry: TRULI is used in the development of new drugs and therapeutic agents targeting the Hippo signaling pathway

作用機序

TRULIは、Hippoシグナル伝達経路の重要な構成要素であるLats1およびLats2キナーゼを阻害することによってその効果を発揮します。Yapのリン酸化を阻害することによって、TRULIはYapの核移行を促進し、細胞増殖に関与する遺伝子の転写の増加につながります。この機序は、さまざまな組織における細胞の成長と再生を促進する役割において重要です .

類似化合物との比較

類似化合物

ベルテポルフィン: Hippoシグナル伝達経路の別の阻害剤ですが、YapとTEAD転写因子の相互作用を阻害することによって機能します。

XMU-MP-1: Hippo経路におけるLats1/2の上流レギュレーターであるMST1/2キナーゼの低分子阻害剤。

TRULIの独自性

TRULIは、Lats1およびLats2キナーゼの阻害剤としての高い特異性と効力により、独自です。 強力なYap核移行を誘導し、さまざまな組織で細胞増殖を促進する能力は、Hippoシグナル伝達経路とその潜在的な治療的用途を研究するための貴重なツールとなっています .

特性

IUPAC Name |

(2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-PRJMDXOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)C[C@H](N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)